Cas no 2229359-03-7 (2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol)
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol
- EN300-1923932
- 2229359-03-7
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- Inchi: 1S/C12H17BrO/c1-8-5-10(12(3,4)7-14)6-9(2)11(8)13/h5-6,14H,7H2,1-4H3
- InChI Key: WBZOPHBMJGHWAB-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC(=CC=1C)C(C)(C)CO
Computed Properties
- Exact Mass: 256.04628g/mol
- Monoisotopic Mass: 256.04628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1923932-0.05g |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol |
2229359-03-7 | 0.05g |
$924.0 | 2023-09-17 | ||
| Enamine | EN300-1923932-0.1g |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol |
2229359-03-7 | 0.1g |
$968.0 | 2023-09-17 | ||
| Enamine | EN300-1923932-0.25g |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol |
2229359-03-7 | 0.25g |
$1012.0 | 2023-09-17 | ||
| Enamine | EN300-1923932-0.5g |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol |
2229359-03-7 | 0.5g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1923932-1.0g |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol |
2229359-03-7 | 1g |
$1100.0 | 2023-05-31 | ||
| Enamine | EN300-1923932-2.5g |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol |
2229359-03-7 | 2.5g |
$2155.0 | 2023-09-17 | ||
| Enamine | EN300-1923932-5.0g |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol |
2229359-03-7 | 5g |
$3189.0 | 2023-05-31 | ||
| Enamine | EN300-1923932-10.0g |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol |
2229359-03-7 | 10g |
$4729.0 | 2023-05-31 | ||
| Enamine | EN300-1923932-1g |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol |
2229359-03-7 | 1g |
$1100.0 | 2023-09-17 | ||
| Enamine | EN300-1923932-5g |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol |
2229359-03-7 | 5g |
$3189.0 | 2023-09-17 |
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol
Comprehensive Overview of 2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol (CAS No. 2229359-03-7)
2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol (CAS No. 2229359-03-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo and dimethylphenyl functional groups, is widely studied for its potential applications in drug discovery and material science. Its molecular structure, featuring a propan-1-ol backbone, makes it a versatile intermediate for synthesizing more complex molecules.
The growing interest in 2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol aligns with current trends in green chemistry and sustainable synthesis. Researchers are increasingly exploring eco-friendly methods to produce such compounds, reducing environmental impact while maintaining high yields. This compound's brominated aromatic moiety is particularly valuable in cross-coupling reactions, a hot topic in modern organic chemistry due to its role in creating carbon-carbon bonds efficiently.
In the pharmaceutical industry, 2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol is investigated for its potential as a building block in small-molecule drugs. Its structural features, including the methylpropan-1-ol group, may contribute to enhanced bioavailability and metabolic stability—key factors in drug development. Recent studies have also explored its utility in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation therapies.
From a commercial perspective, the demand for CAS No. 2229359-03-7 has risen alongside advancements in high-throughput screening technologies. Laboratories worldwide seek high-purity samples of this compound for structure-activity relationship (SAR) studies. The 4-bromo-3,5-dimethylphenyl segment, in particular, is valued for its ability to modulate electronic and steric properties in molecular design.
Analytical techniques such as NMR spectroscopy and mass spectrometry are crucial for characterizing 2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol. These methods confirm the compound's purity and structural integrity, which are essential for research applications. The methylpropan-1-ol functionality also makes this compound amenable to various derivatization strategies, expanding its utility in chemical synthesis.
In material science, the brominated aromatic core of this compound shows promise for developing organic electronic materials. Its potential applications in OLEDs and photovoltaic devices are being explored, as the dimethylphenyl groups may influence charge transport properties. This aligns with the global push toward renewable energy solutions and energy-efficient technologies.
Safety considerations for handling CAS No. 2229359-03-7 follow standard laboratory protocols for brominated compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during manipulation. The compound's stability under various conditions makes it suitable for long-term storage, an important factor for research institutions and chemical suppliers.
The synthesis of 2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol typically involves Grignard reactions or nucleophilic substitution pathways. Recent innovations focus on catalytic methods that improve atom economy and reduce waste generation. These advancements respond to the chemical industry's emphasis on process intensification and cost-effective production.
As research continues, 2-(4-bromo-3,5-dimethylphenyl)-2-methylpropan-1-ol remains a compound of significant interest across multiple disciplines. Its combination of aromatic bromination and aliphatic alcohol functionalities creates diverse opportunities for molecular innovation. Future studies may reveal additional applications in bioconjugation or smart materials, further solidifying its importance in scientific advancement.
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